molecular formula C15H9BrF3NO3 B3719927 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione

2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione

Cat. No. B3719927
M. Wt: 388.14 g/mol
InChI Key: NSPRWAJBQLRVMS-RFSUNTFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, also known as BBF 267, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 is not fully understood, but it is believed to act by inhibiting enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 has a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 has also been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 is its high potency, which makes it useful for studying biological processes that are difficult to target with other compounds. However, its high potency can also make it difficult to determine the optimal concentration for experiments. In addition, 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267. One area of interest is its potential as a fluorescent probe for cell imaging. Further studies are needed to determine its suitability for this application and to optimize its properties for imaging. Another area of potential research is the development of 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 derivatives with improved solubility and potency. Finally, 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 could be studied further for its potential as a catalyst in organic synthesis reactions.

Scientific Research Applications

2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In addition, 2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione 267 has been found to have potential as a fluorescent probe for cell imaging and as a catalyst in organic synthesis reactions.

properties

IUPAC Name

(E)-3-[(4-bromophenyl)iminomethyl]-1,1,1-trifluoro-4-(furan-2-yl)-4-hydroxybut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF3NO3/c16-9-3-5-10(6-4-9)20-8-11(14(22)15(17,18)19)13(21)12-2-1-7-23-12/h1-8,21H/b13-11+,20-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPRWAJBQLRVMS-RFSUNTFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=C(C=NC2=CC=C(C=C2)Br)C(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C(=C(/C=NC2=CC=C(C=C2)Br)\C(=O)C(F)(F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione
Reactant of Route 2
Reactant of Route 2
2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione
Reactant of Route 3
2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione
Reactant of Route 4
2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione
Reactant of Route 5
2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione
Reactant of Route 6
2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione

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